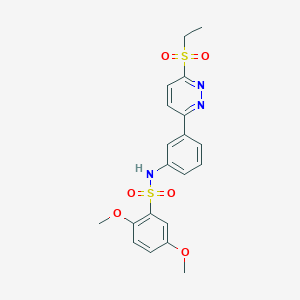

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyridazine derivatives, such as the one you mentioned, are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They are present in some commercially available drugs and agrochemicals .

Synthesis Analysis

The synthesis of pyridazine derivatives is a topic of ongoing research . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .Molecular Structure Analysis

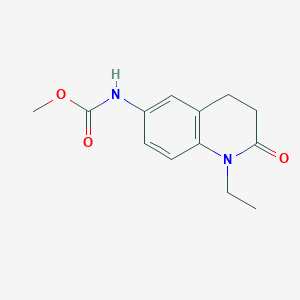

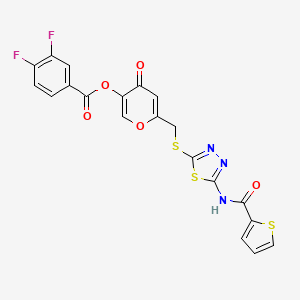

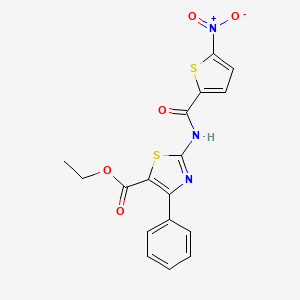

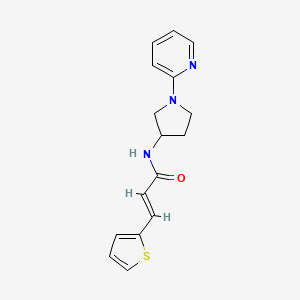

The molecular structure of pyridazine derivatives is characterized by a six-membered ring with two adjacent nitrogen atoms . The exact structure of “N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide” would depend on the specific arrangement and bonding of its atoms.Chemical Reactions Analysis

The chemical reactions involving pyridazine derivatives can be quite diverse, depending on the specific compound and the conditions under which the reactions take place .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The pyridazine ring in this compound has attracted attention due to its potential as an anticancer agent. Researchers have explored its effects on tumor cell lines, investigating its ability to inhibit cancer cell growth and metastasis . Further studies are needed to understand the precise mechanisms involved and to optimize its therapeutic potential.

Antiplatelet Activity

Compounds containing pyridazinone moieties have demonstrated antiplatelet properties. These effects are crucial in preventing excessive blood clotting and maintaining cardiovascular health. Researchers have explored derivatives of this compound for their platelet-inhibiting properties .

Antibacterial and Antifungal Activities

Pyridazine-based compounds have shown promise as antibacterial and antifungal agents. Their ability to target specific microbial pathways makes them valuable candidates for drug development. Researchers have investigated the antimicrobial potential of derivatives containing the pyridazinone ring .

Anti-Inflammatory Effects

Inflammation plays a central role in various diseases. Some pyridazinone derivatives exhibit anti-inflammatory properties, making them interesting candidates for managing inflammatory conditions. These compounds may modulate immune responses and reduce tissue damage .

Antihypertensive Activity

Hypertension (high blood pressure) is a prevalent health issue worldwide. Certain pyridazinone derivatives have been explored for their antihypertensive effects. These compounds may help regulate blood pressure by targeting specific receptors or pathways .

Agrochemical Applications

Beyond human health, pyridazinone derivatives find use in agriculture. They serve as active ingredients in herbicides, insecticides, and fungicides. For instance, compounds like Pyridaben and Norflurazon are widely used in pest control and crop protection .

Wirkmechanismus

Target of action

Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of action

The mode of action of these compounds is also dependent on their specific structure and the biological targets they interact with. They can act by binding to specific receptors or enzymes, altering their function and leading to various physiological effects .

Biochemical pathways

Pyridazin-3(2H)-one derivatives can affect a wide range of biochemical pathways due to their diverse pharmacological activities. These can include pathways related to inflammation, pain perception, blood pressure regulation, and many others .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely depending on their specific structure. Factors such as solubility, stability, and molecular size can all influence their bioavailability .

Result of action

The molecular and cellular effects of these compounds can include changes in cell signaling, gene expression, and physiological responses. These effects are dependent on the specific targets of the compounds and the pathways they affect .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O6S2/c1-4-30(24,25)20-11-9-17(21-22-20)14-6-5-7-15(12-14)23-31(26,27)19-13-16(28-2)8-10-18(19)29-3/h5-13,23H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNCKPGWSUWHCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-difluoro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2681740.png)

![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2681749.png)

![[5-(2,3-Dichlorophenyl)-2-furyl]methanol](/img/structure/B2681750.png)